

# Spectroscopic Profile of 3,4-Dihydro-2H-pyran-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dihydro-2H-pyran-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dihydro-2H-pyran-2-one**, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data for this specific molecule, this guide presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). To provide valuable context for researchers, NMR data for the closely related isomer, Dihydro-2H-pyran-3(4H)-one, is included for comparative purposes. Detailed experimental protocols for the acquisition of these spectra are also provided, alongside a visualization of a general spectroscopic analysis workflow.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **3,4-Dihydro-2H-pyran-2-one** and its isomer.

## Infrared (IR) Spectroscopy Data for 3,4-Dihydro-2H-pyran-2-one

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Reference
~1740	Strong	C=O (Carbonyl) stretch	[1]
~1240	Strong	C-O-C (Ester) stretch	Inferred
2850-3000	Medium	C-H (Alkane) stretch	Inferred

Note: The IR spectrum for **3,4-Dihydro-2H-pyran-2-one** is primarily characterized by a strong absorption band corresponding to the carbonyl group of the lactone.

## Mass Spectrometry (MS) Data for 3,4-Dihydro-2H-pyran-2-one

m/z	Relative Intensity	Ion Assignment	Reference
98	High	[M] <sup>+</sup> (Molecular Ion)	[1]
70	Moderate	[M - CO] <sup>+</sup>	[1]
42	High	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> or [CH <sub>2</sub> CO] <sup>+</sup>	[1]

Note: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Data

As of the compilation of this guide, experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **3,4-Dihydro-2H-pyran-2-one** are not readily available in the public domain. As a reference for researchers, the following tables present the NMR data for the closely related structural isomer, Dihydro-2H-pyran-3(4H)-one. It is crucial to note the positional difference of the carbonyl group when utilizing this data for comparative analysis.

### <sup>1</sup>H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
3.94	s	-	H-2	[2]
3.77	t	5.2	H-6	[2]
2.45	t	6.8	H-4	[2]
2.02	quint	6.0	H-5	[2]

Solvent:  $\text{CDCl}_3$  [2]

$^{13}\text{C}$  NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference
207.5	C-3 (C=O)	[2]
74.5	C-2	[2]
65.9	C-6	[2]
37.4	C-4	[2]
24.8	C-5	[2]

Solvent:  $\text{CDCl}_3$  [2]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of the analyte.

**Materials:**

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- Analyte (**3,4-Dihydro-2H-pyran-2-one**)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Pipettes and vials

**Procedure:**

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the analyte.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
  - Add a small amount of TMS as an internal standard (for chemical shift referencing to 0.00 ppm).
  - Transfer the solution to an NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
  - Tune and match the probe for the desired nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:

- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
- Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS peak.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set appropriate parameters, noting that  $^{13}\text{C}$  NMR generally requires a larger number of scans due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - Process the data similarly to the  $^1\text{H}$  spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the analyte by measuring its absorption of infrared radiation.

Materials:

- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Analyte (**3,4-Dihydro-2H-pyran-2-one**, as a liquid)
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Instrument Preparation:
  - Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

- Allow the instrument to warm up and stabilize.
- Background Spectrum:
  - Acquire a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O).
- Sample Analysis:
  - Place a small drop of the liquid analyte directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
- Data Processing and Analysis:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - Identify the characteristic absorption bands and correlate them to specific functional groups.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a volatile sample and determine their mass-to-charge ratio for identification.

Materials:

- Gas chromatograph coupled to a mass spectrometer
- Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
- High-purity carrier gas (e.g., Helium)
- Analyte (**3,4-Dihydro-2H-pyran-2-one**)

- Volatile solvent for sample dilution (e.g., dichloromethane or hexane)
- Autosampler vials with septa

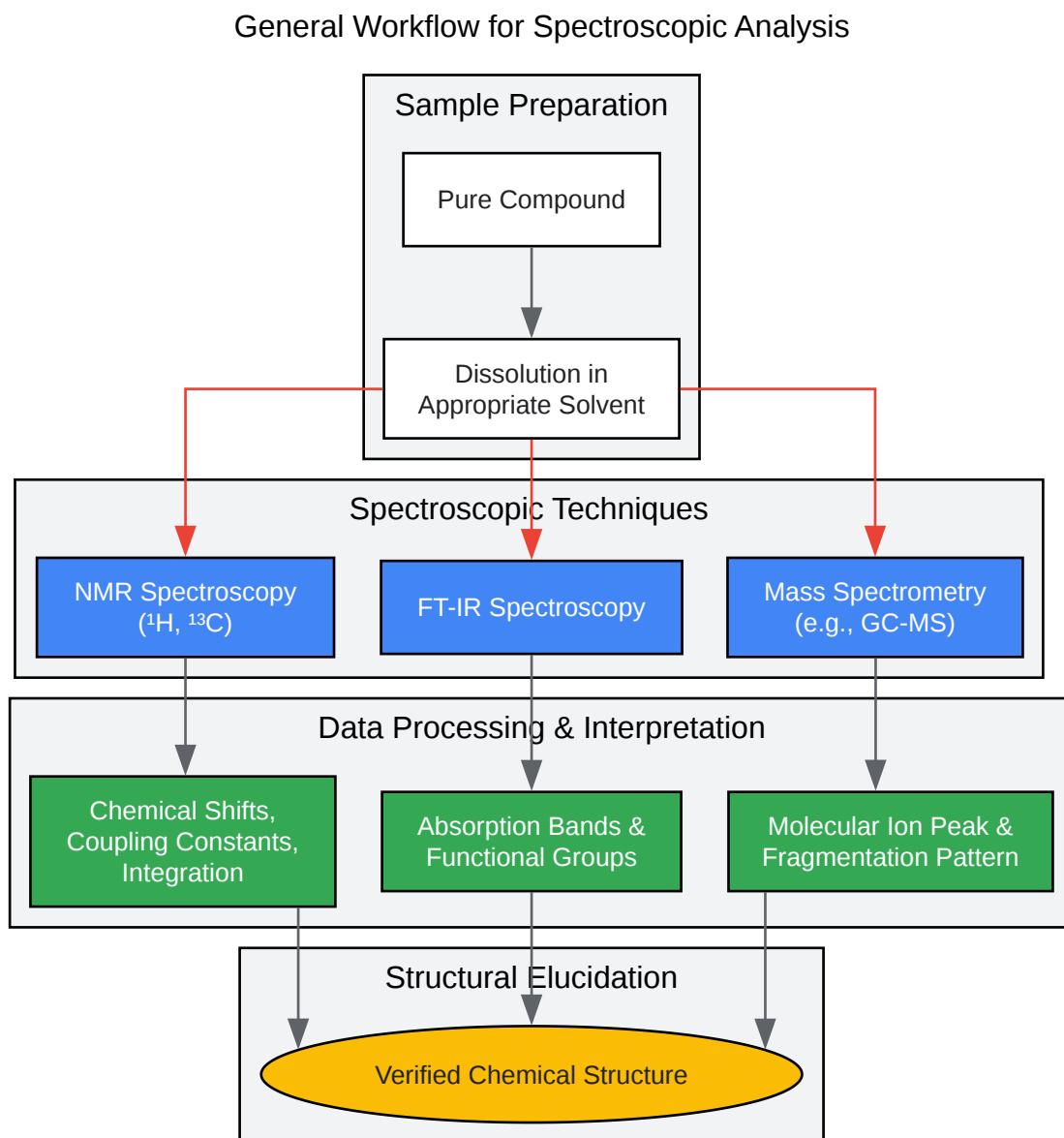
Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., 1 mg/mL).
  - Transfer the solution to an autosampler vial.
- Instrument Setup:
  - Set the GC oven temperature program. A typical program might start at a low temperature, ramp up to a higher temperature to elute all components, and then hold.
  - Set the injector temperature and mode (e.g., split or splitless).
  - Set the carrier gas flow rate.
  - Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV), mass range to be scanned, and scan speed.
- Analysis:
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample into the GC.
  - The sample is vaporized and carried through the column by the carrier gas, separating the components based on their boiling points and interactions with the column's stationary phase.
  - As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.
- Data Analysis:
  - Analyze the resulting chromatogram to determine the retention time of the analyte.

- Examine the mass spectrum corresponding to the analyte's peak.
- Identify the molecular ion and characteristic fragment ions.
- Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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